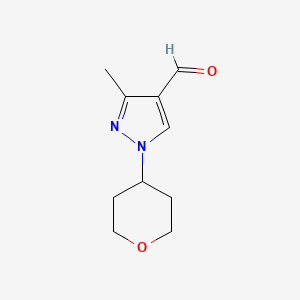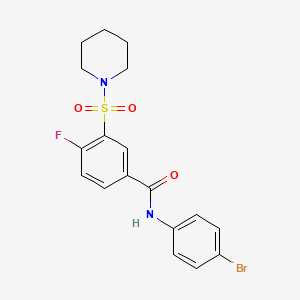
N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a sulfonyl group attached to a piperidine ring, which is a common structural motif in medicinal chemistry due to its ability to bind to various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with a bromine atom and a fluorine atom as substituents on the benzene ring. The piperidinylsulfonyl group would likely be attached to the benzene ring as well .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The benzamide group could participate in reactions typical of amides, such as hydrolysis. The bromine and fluorine atoms could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the benzamide and piperidinylsulfonyl groups could increase the compound’s polarity and potentially its solubility in water .科学的研究の応用
Radiotracer Development
Research has demonstrated the feasibility of using nucleophilic displacement of bromide for the synthesis of radiolabeled compounds, such as [18F] NIDA-42033, for imaging CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003). This highlights the potential for related benzamide compounds to be used in the development of radiotracers for neurological research.
Neurological Disease Research
Studies have utilized selective serotonin 1A molecular imaging probes, indicating the relevance of benzamide derivatives in quantifying receptor densities in diseases like Alzheimer's, showcasing their utility in understanding neurological conditions and their progression (Kepe et al., 2006).
Drug Metabolism
Investigations into the metabolism of novel orexin receptor antagonists, such as SB-649868, have been conducted to understand their disposition in humans, which is crucial for the development of treatments for conditions like insomnia (Renzulli et al., 2011). This suggests that benzamide derivatives could be significant in studying and developing new pharmaceuticals.
Synthesis and Characterization of Novel Compounds
Research focused on the synthesis, characterization, and bioactivity study of new benzamides and their metal complexes underlines the importance of such compounds in developing new materials with potential antibacterial properties (Khatiwora et al., 2013).
作用機序
Safety and Hazards
将来の方向性
Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic use. This could involve testing the compound in biological assays, studying its mechanism of action, and potentially modifying its structure to improve its activity or reduce any side effects .
特性
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O3S/c19-14-5-7-15(8-6-14)21-18(23)13-4-9-16(20)17(12-13)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTHKQAGUJTLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-fluoro-3-(piperidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

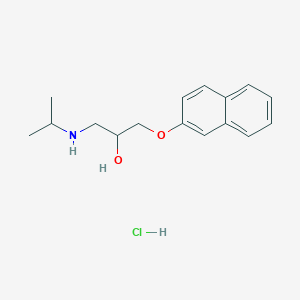
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)
![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

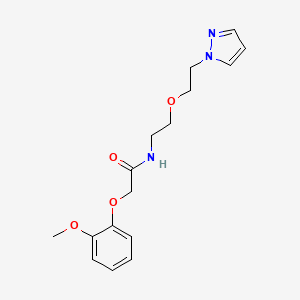
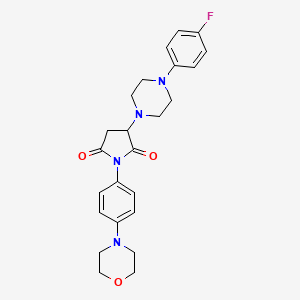
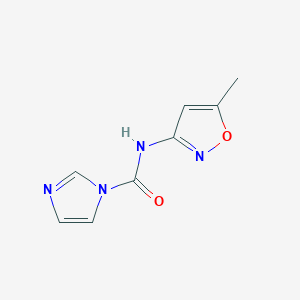
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)
![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2832310.png)
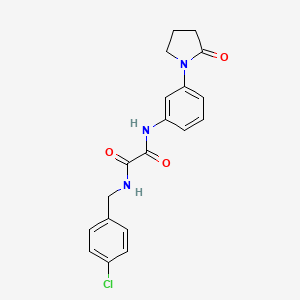
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)
